molecular formula C27H29N7O2 B12463662 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide

Cat. No.: B12463662
M. Wt: 483.6 g/mol
InChI Key: XHSKMJYQXSQWPZ-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups and an alaninamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide typically involves multiple steps. One common approach is the condensation of 4,6-dichloro-1,3,5-triazine with 4-methylphenylamine to form the intermediate 4,6-bis[(4-methylphenyl)amino]-1,3,5-triazine. This intermediate is then reacted with N-(3-methoxyphenyl)alaninamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine ring and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]: Known for its applications in photovoltaics and self-assembled monolayers.

    4,4’-Bis(4-methylphenyl)aminobenzaldehyde: Used in the synthesis of organic dyes and pigments.

    2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide: Investigated for its potential in organic electronic devices.

Uniqueness

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide stands out due to its unique combination of a triazine ring and alaninamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H29N7O2

Molecular Weight

483.6 g/mol

IUPAC Name

2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C27H29N7O2/c1-17-8-12-20(13-9-17)30-26-32-25(33-27(34-26)31-21-14-10-18(2)11-15-21)28-19(3)24(35)29-22-6-5-7-23(16-22)36-4/h5-16,19H,1-4H3,(H,29,35)(H3,28,30,31,32,33,34)

InChI Key

XHSKMJYQXSQWPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC(=CC=C3)OC)NC4=CC=C(C=C4)C

Origin of Product

United States

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